![molecular formula C9H9ClN2S B1482660 4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2091097-24-2](/img/structure/B1482660.png)
4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
Thiophene is a five-membered heterocyclic compound containing a sulfur atom . The chloromethyl, methyl, and pyrazole groups attached to the thiophene ring in “4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” could potentially influence its chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of “4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” would likely be influenced by the electron-donating methyl group and the electron-withdrawing chloromethyl group. These groups could potentially affect the compound’s electronic distribution and reactivity .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including C-H arylation . The presence of the chloromethyl and pyrazole groups could also enable other types of reactions, such as nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” would be influenced by its molecular structure. For instance, the presence of the polar pyrazole and chloromethyl groups could affect its solubility .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives are known for their pharmacological properties, including anticancer effects . The presence of the thiophene moiety in “4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” suggests potential utility in the development of anticancer drugs. Research could explore its efficacy against various cancer cell lines, its mechanism of action, and its ability to be used in targeted therapy.
Anti-Inflammatory and Analgesic Applications
Compounds with thiophene rings have demonstrated anti-inflammatory and analgesic properties . This compound could be investigated for its potential to inhibit inflammatory pathways or reduce pain, which could lead to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs).
Material Science: Organic Semiconductors
The thiophene ring is pivotal in the advancement of organic semiconductors . “4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” could be utilized in the synthesis of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices.
Antimicrobial Activity
Thiophene derivatives exhibit antimicrobial activity, which makes them candidates for the development of new antibiotics or antiseptics . Research into the antimicrobial spectrum and potency of this compound could lead to significant contributions in the fight against resistant bacterial strains.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are used as corrosion inhibitors . The compound could be studied for its effectiveness in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components.
Mechanism of Action
Safety and Hazards
Future Directions
The study of thiophene derivatives is an active area of research due to their wide range of potential applications, from medicinal chemistry to material science . The unique structure of “4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” could make it a subject of interest for future studies.
properties
IUPAC Name |
4-(chloromethyl)-1-methyl-3-thiophen-3-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-12-5-8(4-10)9(11-12)7-2-3-13-6-7/h2-3,5-6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQGOPPLOIACPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CSC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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